molecular formula C37H43NO12 B13849800 N-Benzyloxycarbonyl N-Desmethyl Dextrorphan 2,3,4-Tri-O-acetyl-b-D-O-glucuronic Acid Methyl Ester

N-Benzyloxycarbonyl N-Desmethyl Dextrorphan 2,3,4-Tri-O-acetyl-b-D-O-glucuronic Acid Methyl Ester

Cat. No.: B13849800
M. Wt: 693.7 g/mol
InChI Key: MTINDZALYKKRAY-XOQNNOTPSA-N
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Preparation Methods

The synthesis of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan 2,3,4-Tri-O-acetyl-b-D-O-glucuronic Acid Methyl Ester involves multiple steps. The starting material, N-Desmethyl Dextrorphan, undergoes a series of reactions including benzyloxycarbonylation and acetylation to form the final product . The reaction conditions typically involve the use of organic solvents such as chloroform and ethyl acetate, and the reactions are carried out at low temperatures to ensure stability . Industrial production methods are similar but scaled up to accommodate larger quantities.

Chemical Reactions Analysis

N-Benzyloxycarbonyl N-Desmethyl Dextrorphan 2,3,4-Tri-O-acetyl-b-D-O-glucuronic Acid Methyl Ester undergoes various chemical reactions, including:

Scientific Research Applications

N-Benzyloxycarbonyl N-Desmethyl Dextrorphan 2,3,4-Tri-O-acetyl-b-D-O-glucuronic Acid Methyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan 2,3,4-Tri-O-acetyl-b-D-O-glucuronic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby influencing metabolic processes and biochemical reactions . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-Benzyloxycarbonyl N-Desmethyl Dextrorphan 2,3,4-Tri-O-acetyl-b-D-O-glucuronic Acid Methyl Ester is unique due to its specific structure and applications. Similar compounds include:

Properties

Molecular Formula

C37H43NO12

Molecular Weight

693.7 g/mol

IUPAC Name

benzyl (1S,9S,10S)-4-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate

InChI

InChI=1S/C37H43NO12/c1-21(39)46-30-31(47-22(2)40)33(48-23(3)41)35(50-32(30)34(42)44-4)49-26-14-13-25-18-29-27-12-8-9-15-37(27,28(25)19-26)16-17-38(29)36(43)45-20-24-10-6-5-7-11-24/h5-7,10-11,13-14,19,27,29-33,35H,8-9,12,15-18,20H2,1-4H3/t27-,29+,30+,31+,32+,33-,35-,37+/m1/s1

InChI Key

MTINDZALYKKRAY-XOQNNOTPSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC3=C(C[C@H]4[C@@H]5[C@]3(CCCC5)CCN4C(=O)OCC6=CC=CC=C6)C=C2)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(CC4C5C3(CCCC5)CCN4C(=O)OCC6=CC=CC=C6)C=C2)C(=O)OC)OC(=O)C

Origin of Product

United States

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